N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a spirocyclic acetamide derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:
- A 2-chlorophenyl group attached to the acetamide nitrogen.
- A phenyl substituent at position 3 of the triazaspiro ring.
- A methyl group at position 8 of the triazaspiro system.
- A thioether linkage between the spiro ring and the acetamide moiety.
The synthesis of such compounds often involves coupling reactions, as seen in , where carbodiimide-mediated amide bond formation is employed.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-27-13-11-22(12-14-27)25-20(16-7-3-2-4-8-16)21(26-22)29-15-19(28)24-18-10-6-5-9-17(18)23/h2-10H,11-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWLNZAWEXQSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that introduce the triazaspiro structure and the chlorophenyl moiety. The key steps often include:
- Formation of the triazaspiro framework through cyclization reactions.
- Introduction of the chlorophenyl group via acylation or substitution reactions.
- Finalization of the compound through thioether formation with acetamide.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with values as low as 0.21 μM for structurally analogous compounds .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cytotoxicity Assays : In vitro studies using MTT assays on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) indicate promising results. Compounds similar to this compound have shown IC50 values ranging from 0.28 µg/mL to 9.6 µM against these cell lines .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- DNA Interaction : Compounds with similar structures have been shown to bind to DNA and inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.
- Protein Interactions : The presence of the triazole ring may facilitate interactions with various proteins involved in cell signaling and apoptosis.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antimicrobial Properties : A study demonstrated that a series of thiazolo[4,5-b]pyridine derivatives exhibited strong antibacterial activity through molecular docking studies that revealed favorable binding interactions with bacterial DNA gyrase .
- Anticancer Efficacy : Another investigation into 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed significant growth inhibition in MCF-7 cells, indicating a potential pathway for developing new anticancer agents based on structural similarities to this compound .
Data Summary
| Biological Activity | Effect | Tested Compounds | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Effective against bacteria | Similar thiazolo derivatives | 0.21 μM |
| Anticancer | Cytotoxic to cancer cells | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | 0.28 µg/mL (MCF-7) |
Comparison with Similar Compounds
Structural Features
The target compound shares a triazaspiro core with several analogs but differs in substituent patterns, which critically influence physicochemical and biological properties.
Key Observations :
- The 2-chlorophenyl group in the target compound contrasts with 3-chlorophenyl () and 4-chlorophenyl (), altering electronic and steric profiles.
- Substituents on the triazaspiro ring (e.g., methyl, ethyl, dimethoxybenzoyl) modulate lipophilicity and steric bulk, impacting target binding .
- The absence of a spiro system in ’s thiadiazol derivatives highlights the role of the triazaspiro core in conformational rigidity .
Implications for Target Compound :
Physicochemical Properties
Comparative data for selected compounds:
Analysis :
- The 1708 cm⁻¹ IR band in ’s compound confirms the acetamide C=O stretch, a feature shared with the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
